molecular formula C12H12O B8635748 1-(2-Cyclopropylethynyl)-4-methoxybenzene

1-(2-Cyclopropylethynyl)-4-methoxybenzene

Cat. No. B8635748
M. Wt: 172.22 g/mol
InChI Key: TUXJWNCWNJXDFG-UHFFFAOYSA-N
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Patent
US08759335B2

Procedure details

Cyclopropylethyne (15 g, 0.22 mol) was slowly added to a mixture of 4-iodoanisole (30. g, 0.13 mol), copper (I) iodide (1.2 g, 0.0063 mol), and triethylamine (30. g, 0.30 mol) in tetrahydrofuran (THF, 400 mL). After being stirred for 4 hours, the resulting precipitate was filtered and washed with THF. The combined filtrate was evaporated to dryness and the residue was purified by column chromatography to afford 1-cyclopropylethynyl-4-methoxy-benzene as a yellow oil (15 g, 0.087 mol, 67%). 1H NMR (CDCl3): δ 7.31 (d, J=8.8 Hz, 2H), 6.80 (d, J=8.8 Hz, 2H), 3.79 (s, 3H), 1.43 (m, 1H), 0.85 (m, 2H), 0.78 (m, 2H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.13 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]#[CH:5])[CH2:3][CH2:2]1.I[C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1.C(N(CC)CC)C>O1CCCC1.[Cu]I>[CH:1]1([C:4]#[C:5][C:7]2[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C1(CC1)C#C
Name
Quantity
0.13 mol
Type
reactant
Smiles
IC1=CC=C(C=C1)OC
Name
Quantity
0.3 mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Cu]I

Conditions

Stirring
Type
CUSTOM
Details
After being stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered
WASH
Type
WASH
Details
washed with THF
CUSTOM
Type
CUSTOM
Details
The combined filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(CC1)C#CC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.087 mol
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.